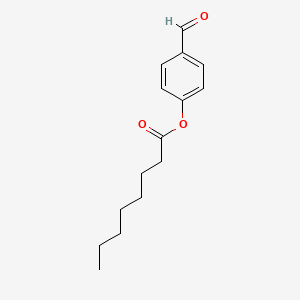

(4-formylphenyl) Octanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNAPIOANHRWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068550 | |

| Record name | Octanoic acid, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50433-83-5 | |

| Record name | Octanoic acid, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50433-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 4-formylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-formylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-formylphenyl) octanoate

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of (4-formylphenyl) octanoate, a valuable organic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the primary synthetic pathways, delves into the mechanistic underpinnings of the key chemical transformations, and offers detailed, field-proven experimental protocols. Emphasis is placed on the rationale behind experimental choices to ensure both scientific rigor and practical applicability. This guide is structured to serve as a self-validating system for the synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

This compound is an aromatic ester characterized by the presence of a reactive aldehyde group. This bifunctional nature makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals, liquid crystals, and polymers. The strategic synthesis of this molecule hinges on the efficient formation of an ester linkage between 4-hydroxybenzaldehyde and an eight-carbon acyl chain, while preserving the integrity of the formyl group.

This guide will primarily focus on the most direct and widely applicable synthetic route: the acylation of 4-hydroxybenzaldehyde with octanoyl chloride. Alternative pathways, such as the Steglich and Fischer esterification methods, will also be discussed to provide a comprehensive overview of the available synthetic strategies.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several established esterification reactions. The choice of method often depends on the desired scale, available reagents, and sensitivity of the starting materials.

Acylation with Octanoyl Chloride (Schotten-Baumann Reaction)

This is arguably the most efficient and common method for this transformation. It involves the reaction of a phenol (4-hydroxybenzaldehyde) with an acyl chloride (octanoyl chloride) in the presence of a base.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically pyridine or triethylamine, serves two critical roles: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction[1].

Diagram 1: Reaction Mechanism of Acylation with Octanoyl Chloride

Caption: Mechanism of the Schotten-Baumann esterification.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid (octanoic acid) for reaction with the alcohol (4-hydroxybenzaldehyde). A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is also required.[2][3][4]

Mechanism: The carboxylic acid adds to the carbodiimide to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the alcohol to form the ester. DMAP acts as an acyl transfer agent, further accelerating the reaction.[3][4] A key advantage of this method is its mild reaction conditions, which are suitable for sensitive substrates.[2][3]

Diagram 2: Steglich Esterification Workflow

Caption: General workflow for Steglich esterification.

Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (4-hydroxybenzaldehyde) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5][6][7][8][9]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6][7] This is a reversible reaction, and to drive the equilibrium towards the product, it is necessary to either use a large excess of one of the reactants or remove the water as it is formed.[5][8]

Detailed Experimental Protocol: Acylation with Octanoyl Chloride

This section provides a robust, step-by-step protocol for the synthesis of this compound via the acylation of 4-hydroxybenzaldehyde with octanoyl chloride.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier |

| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Octanoyl chloride | ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific |

| Brine (saturated NaCl) | Aqueous solution | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Granular | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexane | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add octanoyl chloride (1.1 eq) dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl solution.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a pure product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the aldehydic proton (~9.9 ppm), aromatic protons in the range of 7.2-7.9 ppm, a triplet for the α-methylene group of the octanoate chain (~2.6 ppm), and signals for the other methylene and methyl protons of the octanoate chain.

-

¹³C NMR (CDCl₃): Key signals should appear for the carbonyl carbon of the aldehyde (~191 ppm), the carbonyl carbon of the ester (~172 ppm), and aromatic carbons.

-

FT-IR (thin film): Characteristic absorption bands are expected for the C=O stretching of the aldehyde (~1700 cm⁻¹), the C=O stretching of the ester (~1760 cm⁻¹), and C-O stretching of the ester.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | To be determined experimentally (likely a colorless to pale yellow oil or low-melting solid) |

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Octanoyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][11][12][13]

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood.[14]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation of vapors.

-

Always wear appropriate PPE and work in a well-ventilated area.

Conclusion

This technical guide has detailed a reliable and efficient pathway for the synthesis of this compound. The acylation of 4-hydroxybenzaldehyde with octanoyl chloride in the presence of pyridine provides a direct route to the target molecule. By understanding the underlying reaction mechanisms and adhering to the provided experimental protocol and safety guidelines, researchers can confidently synthesize this valuable compound for a variety of applications in chemical and pharmaceutical research.

References

-

Washington State University. Standard Operating Procedure for Pyridine. [Link]

-

Wikipedia. (2023). Steglich esterification. [Link]

-

Loba Chemie. Safety Data Sheet: Octanoyl Chloride Extra Pure. [Link]

-

ASM Journals. (1999). A Novel Thermostable Arylesterase from the Archaeon Sulfolobus solfataricus P1: Purification, Characterization, and Expression. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Google Patents. US4304925A - Process for purifying esters.

-

National Center for Biotechnology Information. Purification and Properties of an Esterase from the Yeast Saccharomyces cerevisiae and Identification of the Encoding Gene. [Link]

-

YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. [Link]

-

ResearchGate. (2025, August 6). Synthesis, Characterization and Microbial Activity of new Aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. [Link]

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

-

Eureka | Patsnap. Synthetic method for p-hydroxybenzaldehyde. [Link]

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

NIST WebBook. (4-Acetylphenyl)phenylmethane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

(4-Formylphenyl) Octanoate: A Technical Guide to Synthesis, Characterization, and Mesogenic Applications

CAS Number: 50433-83-5 Synonyms: 4-Octanoyloxybenzaldehyde; Octanoic acid, 4-formylphenyl ester Molecular Formula: C₁₅H₂₀O₃ Molecular Weight: 248.32 g/mol

Executive Summary

(4-Formylphenyl) octanoate is a bifunctional organic intermediate characterized by a lipophilic octyl chain and a reactive aldehyde moiety. While chemically simple, its structural duality makes it a critical precursor in the design of thermotropic liquid crystals (LCs) and functional organic materials . The octyl chain provides the necessary flexible tail for mesophase stabilization, while the aldehyde group serves as a versatile anchor for core extension via Schiff base formation (imines) or Knoevenagel condensations.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and application of this compound, moving beyond basic database entries to offer actionable experimental insight.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for optimizing reaction conditions and purification strategies.

Table 1: Physicochemical Data

| Property | Value / Description |

| Appearance | Colorless to pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point | ~365°C (Predicted at 760 mmHg) |

| Density | ~1.03 g/cm³ |

| LogP (Predicted) | 4.82 (Highly Lipophilic) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |

| Flash Point | >110°C |

Structural Analysis

The molecule consists of three distinct domains:

-

The Tail (C8): An octyl chain that imparts solubility in non-polar solvents and induces van der Waals interactions critical for liquid crystalline alignment.

-

The Linker (Ester): A hydrolytically sensitive group connecting the tail to the core.

-

The Head (Aldehyde): An electrophilic center reactive towards amines (forming azomethines) and active methylene compounds.

Synthesis Protocol: Acylation of 4-Hydroxybenzaldehyde

Objective: To synthesize this compound via nucleophilic acyl substitution with high purity (>98%) suitable for subsequent mesogen synthesis.

Mechanism: The reaction proceeds via the attack of the phenoxide oxygen (generated in situ by base) on the carbonyl carbon of octanoyl chloride, followed by the elimination of chloride.

Reagents & Materials[4][5][6][7][8]

-

Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

-

Acylating Agent: Octanoyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq) – Acts as HCl scavenger and catalyst.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Catalyst (Optional): DMAP (0.1 eq) – Accelerates reaction if kinetics are sluggish.

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Dissolve 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (16.7 mL, 120 mmol). The solution may turn slightly yellow due to phenoxide formation.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Critical Step: Cooling prevents side reactions and controls the exotherm of the acid chloride addition.

-

Addition: Add Octanoyl chloride (18.8 mL, 110 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

-

Quench & Workup:

-

Filter off the precipitated salts.[1]

-

Wash the filtrate with 1M HCl (2 x 50 mL) to remove excess amine.

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove residual acid.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Crude Product: Yellowish oil.

-

Method: Column chromatography on Silica Gel 60.

-

Eluent: Gradient Hexane -> Hexane:EtOAc (95:5).

-

Yield: Expect 85–92%.

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the esterification of 4-hydroxybenzaldehyde.

Characterization Standards

To ensure the integrity of the intermediate before proceeding to complex synthesis, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.98 (s, 1H): Aldehyde proton (Diagnostic).

-

δ 7.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl.

-

δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to ester oxygen.

-

δ 2.58 (t, J=7.5 Hz, 2H):

-Methylene protons (-O-CO-CH ₂-). -

δ 1.75 (m, 2H):

-Methylene protons. -

δ 1.29–1.40 (m, 8H): Alkyl chain bulk.

-

δ 0.88 (t, J=6.8 Hz, 3H): Terminal methyl group.

-

Infrared Spectroscopy (FT-IR)[6]

-

1760 cm⁻¹: Ester C=O stretch (High frequency due to conjugation with phenyl ring).

-

1700 cm⁻¹: Aldehyde C=O stretch.

-

2850, 2750 cm⁻¹: Aldehyde C-H Fermi doublet.

Applications in Liquid Crystal Engineering[8]

This compound is not merely an end product; it is a chiral/achiral scaffold for constructing rod-like (calamitic) liquid crystals.

The "Rigid Core" Extension Strategy

The aldehyde group allows for the extension of the rigid aromatic core, which is essential for mesophase formation (Nematic or Smectic phases).

Key Reaction: Schiff Base Formation Reaction with substituted anilines yields 4-octanoyloxybenzylidene-4'-alkoxyanilines . These molecules exhibit rich mesomorphism because the central imine linkage (-CH=N-) maintains linearity and planarity, while the octanoyl tail provides the necessary "melting" disorder.

Visualization: Mesogen Synthesis Pathway

Figure 2: Pathway for converting this compound into a Schiff base liquid crystal.

Handling and Stability

-

Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the carboxylic acid (4-octanoyloxybenzoic acid) upon prolonged exposure to air.

-

Protocol: Store under Nitrogen or Argon at 4°C.

-

-

Hydrolysis: The ester bond is labile under strong basic conditions. Avoid protic bases in subsequent steps unless hydrolysis is intended.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required. Ensure synthesis is performed in a fume hood to manage acid chloride vapors.

References

-

EPA Substance Registry Services. Octanoic acid, 4-formylphenyl ester - Substance Details. U.S. Environmental Protection Agency. Link

-

European Patent Office. Liquid crystals of carbonic acid esters. EP0152217B1. (Demonstrates application in LC formulations). Link

-

PubChem. 4-Hydroxybenzaldehyde Compound Summary. National Library of Medicine. (Precursor data and general reactivity).[2][3] Link

-

Rastuti, U., et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 2015. (Analogous synthesis methodologies for benzaldehyde derivatives). Link

Sources

An In-Depth Technical Guide to the Structure Elucidation of (4-formylphenyl) octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-formylphenyl) octanoate is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, combining an octanoate chain with a functionalized phenyl ring containing a reactive aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous elucidation of its structure, ensuring scientific integrity and reproducibility in research and development settings.

The accurate determination of a molecule's structure is a cornerstone of chemical research. It validates synthetic pathways, informs reactivity, and is a prerequisite for understanding biological activity. This document, therefore, moves beyond a simple listing of techniques to provide a logical workflow, explaining the rationale behind experimental choices and offering self-validating protocols.

Molecular and Chemical Properties

A foundational understanding of the basic properties of this compound is essential before undertaking its structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [U.S. EPA[1]] |

| Molecular Weight | 248.32 g/mol | [U.S. EPA[1]] |

| CAS Number | 50433-83-5 | [U.S. EPA[1]] |

| IUPAC Name | This compound | [U.S. EPA[1]] |

Synthesis of this compound

The reliable synthesis of this compound is a critical first step. A common and effective method is the esterification of 4-hydroxybenzaldehyde with octanoyl chloride in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

4-hydroxybenzaldehyde

-

Octanoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add octanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Elucidation Workflow

A multi-technique spectroscopic approach is essential for the complete and unambiguous structural determination of this compound. The following workflow outlines the logical progression of analysis.

Sources

An In-depth Technical Guide to the Solubility of (4-formylphenyl) octanoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical physical property that governs process design, formulation, purification, and overall efficiency in drug development and chemical synthesis.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of (4-formylphenyl) octanoate, a significant chemical intermediate. We will explore its fundamental physicochemical properties, establish a theoretical framework for predicting its solubility based on molecular interactions, and present standardized protocols for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals, offering both predictive insights and practical methodologies to effectively work with this compound.

Introduction to this compound

This compound is an aromatic ester of significant interest in organic synthesis. It serves as a valuable intermediate in the manufacturing of various specialty chemicals and pharmaceutical compounds. For instance, related structures are pivotal in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] A precise understanding of its solubility is paramount for optimizing reaction conditions, developing crystallization and purification protocols, and formulating stable solutions.[5]

Chemical Identity:

-

Systematic Name: 4-Formylphenyl octanoate[6]

-

CAS Number: 50433-83-5[6]

-

Molecular Formula: C₁₅H₂₀O₃[6]

-

Molecular Weight: 248.32 g/mol [6]

-

Structure:

(Note: A representative image would be placed here in a final document.)

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring and Aldehyde Group: The phenyl ring and the formyl (aldehyde) group introduce polarity and potential for dipole-dipole interactions. The oxygen atom of the aldehyde can also act as a hydrogen bond acceptor.

-

The Ester Linkage: The ester group (-COO-) is polar but, unlike carboxylic acids, lacks a hydrogen-donating proton. It can, however, engage in hydrogen bonding with protic solvents by acting as a hydrogen bond acceptor.[8][9]

-

The Octanoate Chain: The eight-carbon alkyl (octanoate) chain is nonpolar and hydrophobic. This long hydrocarbon tail dominates a significant portion of the molecule's structure, imparting considerable nonpolar character.

This combination of a polar "head" (formylphenyl ester group) and a long nonpolar "tail" (octyl chain) makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the balance of polar and nonpolar characteristics of the chosen solvent.

Theoretical Frameworks for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models can provide rapid and cost-effective solubility predictions to guide solvent selection.[1][10]

Qualitative Prediction based on Polarity

The "like dissolves like" principle suggests that:

-

Nonpolar Solvents (e.g., hexane, toluene) will readily dissolve the nonpolar octyl chain. The polar head group will be less favorably solvated, but the overall solubility is expected to be moderate to high.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions with the formylphenyl ester portion of the molecule. These solvents are effective at dissolving both polar and nonpolar moieties, suggesting good solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol) can act as hydrogen bond donors to the oxygen atoms in the ester and aldehyde groups. However, the long nonpolar tail may limit solubility compared to more nonpolar solvents.

-

Very Polar Solvents (e.g., water) are expected to be poor solvents for this compound due to the large, hydrophobic octyl chain.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonds.[11]

Every chemical, including solutes and solvents, can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values (a smaller "distance" in Hansen space) are more likely to be miscible.[12] To determine the solubility of this compound, one would first need to determine its HSP values (either through experimentation with a range of known solvents or through predictive software) and then match them with the HSP values of potential solvents.[13][14] This method is particularly powerful for designing solvent blends where a mixture of two poor solvents can become a good solvent.[12]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the Saturation Shake-Flask Method .[15][16] This technique measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature.[16][17]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[18]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed and in equilibrium with the solid phase.[15]

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.[17]

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration of the diluted sample.

Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Expected Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | High | The long octyl chain provides significant nonpolar character, leading to favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the polar aromatic/ester head and the nonpolar alkyl tail through dipole-dipole and dispersion forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar to polar aprotic solvents, these are excellent at dissolving a wide range of organic compounds with mixed polarity. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen bonding between the solvent and the solute's oxygen atoms occurs, but the large hydrophobic tail limits overall solubility compared to less polar solvents. |

| Very Polar | Water, Acetonitrile | Low to Insoluble | The dominant hydrophobic nature of the C8 alkyl chain results in a large energetic penalty for disrupting the strong hydrogen-bonding network of water. |

Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7] This relationship can be described by the van't Hoff equation. However, this must be determined experimentally for each solute-solvent system.

-

Purity of Solute: Impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

This compound is a molecule with dual characteristics: a polar head and a significant nonpolar tail. This structure dictates its solubility profile, favoring solvents of low to intermediate polarity such as toluene, ethyl acetate, and dichloromethane. Its solubility in polar protic solvents like ethanol is expected to be moderate, while it is predicted to be very low in highly polar solvents like water. For precise and reliable data, the isothermal shake-flask method is the recommended experimental protocol. The application of theoretical frameworks like Hansen Solubility Parameters can further refine solvent selection, especially for creating optimal solvent blends for synthesis, purification, and formulation in a drug development or research setting.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Predicting Solubility. Rowan.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Hansen Solubility Parameters: A User's Handbook, Second Edition. Hansen-Solubility.

- Hansen solubility parameter. Wikipedia.

- Solubility Experimental Methods. SlideShare.

- Hansen Solubility Parameters. hansen-solubility.com.

- Solubility Determination in Drug Discovery and Development. SlideShare.

- Hansen Solubility Parameters (HSP): 1—Introduction.

- Hansen Solubility Parameters (HSP)

- Drug solubility: why testing early m

- <1236> Solubility Measurements. USP-NF.

- Physical Properties of Esters. Chemistry LibreTexts.

- Octanoic acid, 4-formylphenyl ester - Substance Details. US EPA.

- Properties of Esters. Chemistry LibreTexts.

- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.

- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.

Sources

- 1. echemi.com [echemi.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 4. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. paint.org [paint.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. specialchem.com [specialchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Solubility Measurements | USP-NF [uspnf.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. bmglabtech.com [bmglabtech.com]

The Evolution and Engineering of Phenolic Esters: From Natural Defense to Precision Therapeutics

Executive Summary

Phenolic esters represent a critical intersection between natural product chemistry and synthetic pharmaceutical engineering. Defined by the esterification of a phenolic acid (e.g., ferulic, gallic, caffeic) with an alcohol or polyol, these compounds have evolved from their origins as plant defense metabolites to becoming essential scaffolds in drug delivery systems (prodrugs) and antioxidant therapeutics.

This technical guide analyzes the structural evolution, biosynthetic engineering, and pharmacodynamic mechanisms of phenolic esters. It moves beyond basic definitions to explore the causality of their antioxidant behavior and provides validated protocols for their chemo-enzymatic synthesis.

Part 1: Historical Evolution & Structural Elucidation

The discovery of phenolic esters was not a singular event but a gradual unmasking of the compounds responsible for plant resistance and medicinal efficacy.

The Timeline of Discovery

-

1830s-1860s: The Phenol Era: The isolation of phenol (carbolic acid) from coal tar by Friedlieb Ferdinand Runge (1834) and its subsequent application by Joseph Lister established the antimicrobial potential of the hydroxybenzene ring. However, pure phenols were often too toxic or unstable for systemic use.

-

1920s-1930s: The Natural Ester Identification: The isolation of Chlorogenic Acid (3-O-caffeoylquinic acid) from coffee beans marked a paradigm shift. Researchers realized that nature "packaged" reactive phenols as esters to modulate solubility and stability.

-

1940s-Present: Industrial & Therapeutic Synthesis: The mid-20th century saw the rise of alkyl gallates (e.g., propyl gallate) as food preservatives, followed by the modern era of "phenolic prodrugs"—using ester linkages to mask hydrophilic phenolic hydroxyls, thereby enhancing membrane permeability (bioavailability).

Visualization: The Phenolic Ester Timeline

Caption: Evolution from toxic raw phenols to engineered phenolic ester therapeutics.

Part 2: Synthetic Methodologies (Chemo-Enzymatic)

While Fischer esterification (acid-catalyzed) is the historical standard, it is often unsuitable for complex phenolic drugs due to the oxidation sensitivity of the phenolic ring. The modern standard for high-value phenolic esters is Lipase-Mediated Transesterification .

Why Enzymatic Synthesis? (Causality)

-

Regioselectivity: Lipases (e.g., Candida antarctica Lipase B, CALB) can selectively esterify specific hydroxyl groups in polyols without protecting groups.

-

Mild Conditions: Reactions occur at 37–60°C, preventing the thermal degradation of the antioxidant moiety.

-

Green Chemistry: Eliminates the need for toxic acyl chlorides or strong mineral acids.

Experimental Protocol: Lipase-Catalyzed Synthesis of Ferulic Acid Esters

Objective: Synthesize butyl ferulate from ethyl ferulate (transesterification) to increase lipophilicity.

Reagents:

-

Substrate: Ethyl ferulate (10 mM)

-

Nucleophile: 1-Butanol (excess, acts as solvent/reactant)

-

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435), >5000 U/g.

-

Solvent: t-Butyl methyl ether (MTBE) or Hexane (if not using alcohol as solvent).

Workflow:

-

Preparation: Dissolve ethyl ferulate in the reaction medium (MTBE/Butanol mix 1:5 ratio). Add molecular sieves (3Å) to scavenge water and drive the equilibrium toward the ester.

-

Initiation: Add 10% (w/w relative to substrate) immobilized CALB.

-

Incubation: Incubate at 50°C in an orbital shaker (200 rpm).

-

Monitoring: Sample 50 µL aliquots at 0, 2, 4, and 24 hours. Analyze via HPLC (C18 column, MeOH/Water gradient).

-

Termination: Filter out the immobilized enzyme (can be washed and reused).

-

Purification: Evaporate solvent under reduced pressure. Recrystallize from hexane/ethyl acetate.

Visualization: Enzymatic Workflow

Caption: Green chemistry workflow for lipase-catalyzed phenolic ester synthesis.

Part 3: Mechanistic Pharmacodynamics

The therapeutic value of phenolic esters lies in their ability to donate hydrogen atoms or electrons to neutralize free radicals (ROS).

Mechanism of Action: HAT vs. SET

The antioxidant activity is governed by two primary mechanisms, dictated by the solvent environment and the specific ester structure:

-

Hydrogen Atom Transfer (HAT):

-

Single Electron Transfer (SET):

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications of the phenolic ester affect its BDE and consequent antioxidant potency (lower BDE = higher potency).

| Compound Class | Substituent Effect | Impact on Activity | Mechanism |

| Benzoates | Electron-Withdrawing (e.g., -NO2) | Decreases (Higher BDE) | Destabilizes phenoxy radical |

| Cinnamates | Conjugated double bond | Increases | Resonance stabilization of radical |

| Gallates | 3x Hydroxyl groups (3,4,5-trihydroxy) | Highest | Intramolecular H-bonding stabilization |

| Alkyl Esters | Long alkyl chain (C8-C12) | Increases Bioavailability | Enhanced "Cut-off" effect in membranes |

Visualization: Radical Scavenging Pathway

Caption: Hydrogen Atom Transfer (HAT) mechanism neutralizing a free radical.

Part 4: Therapeutic Applications & Prodrug Strategy[1][5]

The "Phenolic Prodrug" Concept

Many potent phenolic drugs (e.g., SN-38, Propofol) suffer from poor oral bioavailability or rapid Phase II metabolism (glucuronidation). Esterification masks the phenolic hydroxyl group, creating a lipophilic "Trojan horse."

-

Logic: The ester bond increases logP (lipophilicity), allowing the drug to cross the intestinal epithelium or blood-brain barrier.

-

Activation: Once in the plasma or target tissue, endogenous Carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the active phenolic drug.

Validating the Prodrug: The DPPH Assay

To confirm the activity of a phenolic ester (or its hydrolysis product), the DPPH assay is the standard validation protocol.

Protocol:

-

Stock: Prepare 0.1 mM DPPH solution in methanol (deep purple color).

-

Sample: Dissolve phenolic ester in methanol at varying concentrations (10–100 µM).

-

Reaction: Mix 1 mL of sample with 3 mL of DPPH stock.

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance at 517 nm.

-

Calculation:

.

References

-

Clifford, M. N., et al. (2017). "Chlorogenic acids and the acyl-quinic acids: Discovery, biosynthesis, bioavailability and bioactivity."[3][5] Natural Product Reports. Link

-

Guyot, B., et al. (1997). "Esterification of phenolic acids with linoleyl alcohol by Candida antarctica lipase in organic solvent." Biotechnology Letters. Link

-

Férriz, J. M., & Vinsová, J. (2010).[6] "Prodrug design of phenolic drugs." Current Pharmaceutical Design. Link

-

Zieniuk, B., et al. (2020).[7] "Lipase-catalyzed synthesis of phenolic compounds esters." ResearchGate. Link

-

Chen, J., et al. (2015).[4] "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS ONE. Link

Sources

- 1. Prodrug Design of Phenolic Drugs: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorogenic acid - Wikipedia [en.wikipedia.org]

- 6. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of (4-Formylphenyl) Octanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and inferred physicochemical properties of (4-formylphenyl) octanoate. The information herein is synthesized from available data and chemical principles to support research and development activities.

Introduction

This compound, also known by its IUPAC name, is a chemical compound with the CAS number 50433-83-5.[1] It belongs to the class of aromatic esters, characterized by a phenyl ring substituted with both a formyl group and an octanoyloxy group. This unique structure makes it a molecule of interest in various chemical synthesis and drug discovery applications. Understanding its physical state and appearance is fundamental for its handling, formulation, and application in experimental settings.

Physicochemical Properties

A comprehensive search for direct experimental data on the physical state and appearance of this compound did not yield a definitive source. However, by examining structurally related compounds, we can infer its likely characteristics.

Table 1: Key Physicochemical Data for this compound and Related Compounds

| Property | This compound (Inferred) | 4-Nitrophenyl octanoate | Methyl octanoate | Octyl octanoate |

| Molecular Formula | C15H20O3 | C14H19NO4 | C9H18O2 | C16H32O2 |

| Molecular Weight | 248.32 g/mol [1] | 265.30 g/mol | 158.24 g/mol | 256.42 g/mol |

| Physical State | Likely a liquid at room temperature | Liquid[2] | Liquid[3] | Colorless clear liquid |

| Appearance | Likely colorless to pale yellow | Clear pale yellow to yellow to brown[2] | Colorless[3] | Colorless |

| Melting Point | - | - | -17 °C | -18 °C |

| Boiling Point | - | - | 193-194 °C | 307 °C |

Analysis and Inference:

The physical state of a substance at a given temperature is primarily determined by the strength of its intermolecular forces. For this compound, these forces are expected to be a combination of London dispersion forces from the long alkyl chain of the octanoate group and dipole-dipole interactions from the polar ester and formyl groups.

-

Comparison with Similar Esters: Many octanoate esters with similar or even higher molecular weights, such as octyl octanoate, are liquids at room temperature with low melting points. For instance, methyl octanoate is a colorless liquid.[3]

-

Influence of the Formyl Group: The presence of the polar formyl group in this compound would increase dipole-dipole interactions compared to a simple alkyl-substituted phenyl octanoate. However, the long, flexible octanoate chain is likely to disrupt efficient crystal packing, which would favor a liquid state at room temperature.

-

Color: The presence of the benzaldehyde moiety (a phenyl ring with a formyl group) can sometimes impart a slight yellowish color to compounds, especially if impurities are present. Therefore, it is reasonable to expect that pure this compound is a colorless to pale yellow liquid. A related compound, 4-nitrophenyl octanoate, is described as a clear pale yellow to yellow to brown liquid.[2]

Based on this analysis, it is highly probable that This compound is a liquid at standard temperature and pressure, with a colorless to pale yellow appearance.

Experimental Workflow for Physical State Determination

To empirically determine the physical state and appearance of a novel or uncharacterized compound like this compound, the following workflow is recommended.

Caption: Experimental workflow for determining the physical state and appearance of a chemical compound.

Methodology:

-

Synthesis and Purification: The compound is first synthesized and then purified to a high degree using techniques like column chromatography. Purity is crucial as impurities can significantly affect physical properties.

-

Purity Analysis: The purity of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visual Inspection: A sample of the purified compound is visually inspected at standard temperature and pressure (STP) to determine its physical form (solid, liquid, or gas) and color.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point if the substance is a solid, or to observe any other phase transitions (e.g., glass transition) if it is an amorphous solid or a viscous liquid.

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the decomposition temperature of the compound, which is important for understanding its thermal stability.

-

Conclusion

References

-

U.S. Environmental Protection Agency. (n.d.). Octanoic acid, 4-formylphenyl ester - Substance Details. Substance Registry Services. Retrieved from [Link]1]

-

PubChem. (n.d.). Hexanoic acid, 4-formylphenyl ester. Retrieved from [Link]]

-

PubChem. (n.d.). Methyl Bromide. Retrieved from [Link]]

-

PubChem. (n.d.). p-Cresyl octanoate. Retrieved from [Link]]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-formylphenyl) octanoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of (4-formylphenyl) octanoate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this and similar aromatic esters. The procedure involves the esterification of 4-hydroxybenzaldehyde with octanoyl chloride via a nucleophilic acyl substitution mechanism. Detailed experimental procedures, mechanistic insights, and data interpretation are provided to ensure successful synthesis and validation of the target compound.

Introduction

This compound is an organic ester that incorporates both an aldehyde and a long-chain aliphatic ester functionality. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including liquid crystals, polymers, and biologically active compounds. The aldehyde group can undergo a variety of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the octanoate chain imparts lipophilicity and can influence the material properties of its derivatives.

This application note details a robust and reproducible protocol for the synthesis of this compound, starting from commercially available 4-hydroxybenzaldehyde and octanoyl chloride. The scientific integrity of this protocol is underpinned by established principles of organic chemistry, with a focus on explaining the rationale behind the chosen reagents and conditions.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting phenol, rendering it non-nucleophilic. The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as a more potent nucleophilic catalyst to accelerate the reaction, particularly if the nucleophile is sterically hindered or weakly nucleophilic.[1][2][3]

The fundamental steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 4-hydroxybenzaldehyde's hydroxyl group attacks the carbonyl carbon of octanoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The protonated ester is then deprotonated by the base to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| 4-Hydroxybenzaldehyde | C7H6O2 | 122.12 | 99% | 1.22 g | 10.0 |

| Octanoyl chloride | C8H15ClO | 162.66 | 99% | 1.79 g (1.63 mL) | 11.0 |

| Pyridine | C5H5N | 79.10 | Anhydrous | 1.2 mL | 15.0 |

| 4-(Dimethylamino)pyridine (DMAP) | C7H10N2 | 122.17 | 99% | 61 mg | 0.5 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | Saturated (aq) | 20 mL | - |

| Brine | NaCl | 58.44 | Saturated (aq) | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | Anhydrous | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the 4-hydroxybenzaldehyde is completely dissolved.

-

Addition of Base and Catalyst: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol) followed by 4-(dimethylamino)pyridine (61 mg, 0.5 mmol).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add octanoyl chloride (1.63 mL, 11.0 mmol) dropwise over 5-10 minutes. A white precipitate of pyridinium hydrochloride may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.

-

Work-up:

-

Quench the reaction by adding 1 M HCl (20 mL) to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) as the eluent.

-

-

Product Characterization: The purified product should be a colorless to pale yellow oil or solid. The structure and purity should be confirmed by NMR spectroscopy.

Visualization of the Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

-

Aldehyde proton: A singlet around δ 9.9 ppm.

-

Aromatic protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Aliphatic protons:

-

A triplet at ~δ 2.5 ppm corresponding to the -CH₂- group adjacent to the carbonyl.

-

A multiplet around δ 1.7 ppm for the -CH₂- group β to the carbonyl.

-

A series of multiplets between δ 1.2-1.5 ppm for the other methylene groups in the octanoate chain.

-

A triplet at ~δ 0.9 ppm for the terminal methyl group (-CH₃).

-

This predicted spectrum is based on the analysis of similar structures. For instance, the ¹H NMR of 4-formylphenyl 4-chlorobenzoate shows the characteristic aldehyde proton and the aromatic protons of the 4-formylphenyl group.[6]

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

-

Aldehyde carbonyl carbon: ~δ 191 ppm.

-

Ester carbonyl carbon: ~δ 172 ppm.

-

Aromatic carbons: Signals in the range of δ 120-155 ppm.

-

Aliphatic carbons: Signals in the range of δ 14-35 ppm.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several factors:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is stopped at the optimal time for maximum yield.

-

Purification: Column chromatography is a robust method for separating the desired product from any unreacted starting materials, byproducts, or impurities.

-

Spectroscopic Analysis: The definitive characterization of the final product by NMR spectroscopy provides unambiguous confirmation of its structure and purity.[7][8]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps for reaction setup, execution, work-up, and purification, researchers can confidently prepare this versatile chemical intermediate. The provided mechanistic insights and characterization guidelines will aid in both the successful execution of the synthesis and the validation of the final product.

References

-

ResearchGate. (2018). 1 H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

ChemRxiv. (2023). Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Solid-state NMR characterization of the molecular conformation in disordered methyl α-L-rhamnofuranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Solid-state NMR characterization of the molecular conformation in disordered methyl α-L-rhamnofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of (4-formylphenyl) octanoate in Modern Organic Synthesis: Application Notes and Protocols

Introduction

(4-formylphenyl) octanoate is a bifunctional organic compound that has garnered significant interest as a versatile building block in the synthesis of a diverse array of functional materials and complex organic molecules. Its unique structure, featuring a reactive aromatic aldehyde (formyl group) and a modifiable ester (octanoate group), allows for a wide range of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key applications of this compound in organic synthesis, with a focus on the preparation of liquid crystals, advanced polymer intermediates, and its potential utility in pharmaceutical development. Detailed, field-proven protocols are provided to facilitate its practical implementation in the laboratory.

Core Molecular Features and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the formyl group and the octanoate ester. Understanding the chemical behavior of these moieties is crucial for designing synthetic pathways that leverage this molecule's full potential.

-

The Formyl Group: As an aromatic aldehyde, the formyl group is a highly reactive electrophile. The carbonyl carbon possesses a partial positive charge, making it susceptible to nucleophilic attack. This reactivity is the basis for its application in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations involving the formyl group include:

-

Imine (Schiff Base) Formation: Reaction with primary amines to form imines is a cornerstone of its application in liquid crystal synthesis.[1][2]

-

Wittig Reaction: Enables the conversion of the aldehyde to an alkene, providing a powerful tool for extending carbon chains and synthesizing complex olefinic structures.[3][4]

-

Oxidation and Reduction: The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, offering pathways to other important functional groups.

-

-

The Octanoate Ester: The ester group, while generally less reactive than the aldehyde, provides another site for chemical modification. It can be hydrolyzed under basic conditions (saponification) to yield the corresponding phenol.[5] This functionality is particularly useful for altering the solubility and electronic properties of the molecule or for revealing a phenolic hydroxyl group for further reactions.

Application in the Synthesis of Calamitic Liquid Crystals

Rod-like, or calamitic, liquid crystals are a class of materials with widespread applications in display technologies and optical devices.[6][7] this compound serves as an excellent precursor for the synthesis of Schiff base-containing calamitic liquid crystals. The general structure of these liquid crystals consists of a rigid core, often composed of multiple aromatic rings, and flexible terminal chains. The octanoate chain in this compound provides the necessary flexible tail, while the phenyl and formyl groups contribute to the rigid core.

The key synthetic step is the condensation reaction between the formyl group of this compound and a primary amine, typically an aniline derivative, to form an imine linkage (-CH=N-). This reaction is often acid-catalyzed and proceeds with the elimination of water.[8]

Workflow for Schiff Base Liquid Crystal Synthesis

Caption: General workflow for the synthesis of Schiff base liquid crystals.

Protocol 1: Synthesis of a Schiff Base Liquid Crystal from this compound and 4-Hexylaniline

This protocol describes the synthesis of a representative calamitic liquid crystal. The choice of the aniline derivative can be varied to tune the mesomorphic properties of the final product.

Materials:

-

This compound

-

4-Hexylaniline

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dean-Stark apparatus (optional, for water removal)[5]

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add 4-hexylaniline (1 equivalent).

-

Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[9]

-

Equip the flask with a reflux condenser (and a Dean-Stark trap if desired to remove water and drive the reaction to completion).

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/heptane mixture) to obtain the pure Schiff base liquid crystal.

-

Characterize the final product using techniques such as FT-IR, ¹H-NMR, and differential scanning calorimetry (DSC) to confirm its structure and determine its liquid crystalline phase transitions.[9]

Data Presentation:

| Property | Expected Observation |

| FT-IR (cm⁻¹) | Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and N-H stretches of the amine (~3300-3400 cm⁻¹). Appearance of a C=N stretch of the imine (~1625 cm⁻¹). |

| ¹H-NMR (ppm) | Disappearance of the aldehyde proton signal (~9.9 ppm). Appearance of an imine proton signal (~8.3-8.6 ppm). Signals corresponding to the aromatic protons and the alkyl chains of both starting materials will be present. |

| DSC | Endothermic peaks on heating corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions. Exothermic peaks on cooling for the reverse transitions. |

Application in Polymer Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[10][11] this compound can be employed in Wittig reactions to synthesize vinyl-functionalized monomers. These monomers can subsequently be polymerized to create polymers with tailored properties. The octanoate moiety can be retained in the final polymer or hydrolyzed to introduce phenolic groups, which can be used for cross-linking or further functionalization.

Workflow for Wittig Reaction and Subsequent Polymerization

Caption: Workflow for monomer synthesis via Wittig reaction and subsequent polymerization.

Protocol 2: Synthesis of 4-(octanoyloxyphenyl)styrene via Wittig Reaction

This protocol outlines the synthesis of a styrenic monomer from this compound.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium amide)[12]

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried glassware, etc.)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or yellow). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to 0 °C.

-

Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-(octanoyloxyphenyl)styrene monomer.

-

Characterize the purified monomer by ¹H-NMR and ¹³C-NMR to confirm its structure.

Potential as a Pharmaceutical Intermediate

While direct applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various pharmaceutically active compounds. The formylphenyl moiety is a key component in some non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-(4-formylphenyl)propionic acid is a known intermediate in the synthesis of pelubiprofen.[13][14][15] The bifunctional nature of this compound makes it a valuable starting material for building more complex molecular architectures relevant to drug discovery. The aldehyde can be used as a handle for introducing nitrogen-containing heterocycles, while the ester can be modified to tune lipophilicity and other pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the straightforward synthesis of advanced materials such as calamitic liquid crystals and functionalized polymers. The protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this compound. As the demand for novel functional materials and complex pharmaceutical agents continues to grow, the applications of this compound are poised to expand, making it an indispensable tool for the modern synthetic chemist.

References

-

New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. Available from: [Link]

-

Preparation, Characterization and Liquid Crystalline Properties of some Complexes Schiff base derived from 4-(4- alkoxy benzoyloxy). (2024). Journal of Education and Scientific Studies. Available from: [Link]

-

Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. (2019). ResearchGate. Available from: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules. Available from: [Link]

-

Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. (2017). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Available from: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

-

The Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Lowell. Available from: [Link]

-

The Wittig Reaction. Chemistry LibreTexts. Available from: [Link]

-

Wittig Reaction. Chemistry LibreTexts. Available from: [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available from: [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Available from: [Link]

-

Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. (2009). PubMed. Available from: [Link]

-

design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022). Journal of Advanced Scientific Research. Available from: [Link]

-

Imine formation-Typical procedures. (2024). OperaChem. Available from: [Link]

-

Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. PMC. Available from: [Link]

-

21.4. Imine formation. Organic Chemistry II - Lumen Learning. Available from: [Link]

- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. Google Patents.

-

The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2009). MDPI. Available from: [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2023). MDPI. Available from: [Link]

- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. Google Patents.

-

Liquid Crystal-Based Emulsions for Synthesis and Non-Spherical Particles with Chemical Patches. PMC - NIH. Available from: [Link]

-

Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. (2012). Beilstein Journal of Organic Chemistry. Available from: [Link]

-